Peficitinib

Descripción general

Descripción

Peficitinib es una molécula pequeña administrada por vía oral que pertenece a la clase de los inhibidores de la Janus quinasa. Se utiliza principalmente para el tratamiento de la artritis reumatoide mediante la inhibición de la actividad de las enzimas Janus quinasa, que desempeñan un papel crucial en las vías de señalización de diversas citoquinas y factores de crecimiento implicados en la inflamación y la función inmunitaria .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de peficitinib implica múltiples pasos, comenzando a partir de materiales de partida disponibles comercialmente. Los pasos clave incluyen la formación del núcleo pirrolopiridínico, seguido de la funcionalización para introducir los sustituyentes necesarios. Las condiciones de reacción específicas, como la temperatura, los disolventes y los catalizadores, se optimizan para lograr altos rendimientos y pureza .

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero se escala para satisfacer las demandas comerciales. El proceso implica estrictas medidas de control de calidad para garantizar la coherencia y la seguridad del producto final. Las técnicas avanzadas como la cromatografía líquida de alta resolución (HPLC) se utilizan para la purificación y la evaluación de la calidad .

Análisis De Reacciones Químicas

Tipos de reacciones

Peficitinib se somete a diversas reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden utilizar para modificar ciertos grupos funcionales dentro de la molécula.

Sustitución: Las reacciones de sustitución se emplean para introducir o reemplazar grupos funcionales en el núcleo pirrolopiridínico.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción se controlan cuidadosamente para lograr las transformaciones deseadas sin comprometer la integridad de la molécula .

Productos principales

Los principales productos formados a partir de estas reacciones incluyen diversos derivados de this compound con grupos funcionales modificados. Estos derivados a menudo se estudian por sus posibles aplicaciones terapéuticas y sus propiedades farmacocinéticas mejoradas .

Aplicaciones Científicas De Investigación

Rheumatoid Arthritis Treatment

Peficitinib has been extensively studied for its efficacy in RA. Key findings from various clinical trials are summarized below:

The American College of Rheumatology (ACR) response rates indicate that this compound significantly improves clinical outcomes in RA patients compared to placebo, demonstrating both short-term and sustained benefits over extended treatment periods.

Potential Applications in Other Autoimmune Diseases

There is emerging interest in the application of this compound for other autoimmune conditions, such as systemic sclerosis (SSc). An in vitro study indicated that this compound effectively inhibits JAK/STAT signaling pathways, which are implicated in the pathogenesis of SSc. This suggests potential therapeutic avenues beyond RA, although further clinical studies are necessary to validate these findings .

Safety and Tolerability

This compound has a safety profile similar to other JAK inhibitors, with common adverse events including:

- Increased risk of serious infections

- Herpes zoster-related diseases

- Changes in hematological and biochemical parameters

Monitoring for these adverse effects is crucial, especially as long-term data continues to emerge post-launch .

Ongoing Research and Future Directions

Research continues to explore the broader applications of this compound, including:

- Long-term Efficacy Studies : Ongoing trials are assessing the long-term safety and effectiveness of this compound in diverse populations beyond Asia, where initial studies were concentrated .

- Combination Therapies : Investigations into the efficacy of this compound when used alongside other DMARDs or biologics are underway, aiming to optimize treatment strategies for RA and potentially other autoimmune diseases.

- Pharmacogenomics : Understanding genetic variations that may influence individual responses to this compound could help tailor therapies for better outcomes .

Mecanismo De Acción

Peficitinib ejerce sus efectos inhibiendo la actividad de las enzimas Janus quinasa, específicamente JAK1, JAK2, JAK3 y la tirosina quinasa 2. Al bloquear estas enzimas, this compound interrumpe las vías de señalización que conducen a la activación y proliferación de las células inflamatorias. Esto da como resultado la supresión de la inflamación y la destrucción de las articulaciones en pacientes con artritis reumatoide .

Comparación Con Compuestos Similares

Peficitinib se compara con otros inhibidores de la Janus quinasa como tofacitinib y baricitinib. Si bien los tres compuestos inhiben las enzimas Janus quinasa, this compound ha mostrado una eficacia comparable o mejorada en la reducción de la actividad de la enfermedad y la progresión del daño articular. Además, this compound tiene un perfil único en términos de su selectividad para diferentes enzimas Janus quinasa y sus propiedades farmacocinéticas .

Lista de compuestos similares

Tofacitinib: Otro inhibidor de la Janus quinasa utilizado para el tratamiento de la artritis reumatoide.

Baricitinib: Un inhibidor de la Janus quinasa con aplicaciones terapéuticas similares.

Ruxolitinib: Se utiliza principalmente para el tratamiento de la mielofibrosis y la policitemia vera.

Actividad Biológica

Peficitinib is a novel oral Janus kinase (JAK) inhibitor that has gained attention for its efficacy in treating rheumatoid arthritis (RA). This article explores the biological activity of this compound, focusing on its pharmacodynamics, clinical efficacy, and safety profile based on diverse research findings.

Pharmacodynamics

This compound acts as a pan-JAK inhibitor, demonstrating concentration-dependent inhibition of JAK1, JAK2, JAK3, and TYK2. The half-maximal inhibitory concentrations (IC50) for these kinases are as follows:

| Kinase | IC50 (nM) |

|---|---|

| JAK1 | 4 |

| JAK2 | 5 |

| JAK3 | 0.7 |

| TYK2 | 5 |

In vitro studies indicate that this compound inhibits IL-2-induced T-cell proliferation and STAT5 phosphorylation, showcasing its potential to modulate immune responses effectively . Additionally, it has been shown to reduce the severity of arthritis in animal models, further supporting its therapeutic potential in inflammatory conditions .

Clinical Efficacy

This compound's clinical efficacy has been evaluated through several randomized controlled trials. A pivotal phase III trial (RAJ3) assessed the drug's effectiveness in patients with RA who had inadequate responses to prior disease-modifying anti-rheumatic drugs (DMARDs). Key findings from this study include:

-

ACR20 Response Rates : At week 12, response rates were significantly higher in the this compound groups compared to placebo:

- This compound 100 mg: 57.7%

- This compound 150 mg: 74.5%

- Placebo: 30.7% (p<0.001)

- ACR50 and ACR70 Response Rates : Both doses of this compound also showed superior response rates compared to placebo.

- Sustained Efficacy : Improvements were maintained up to week 52, indicating long-term benefits of treatment .

Safety Profile

While this compound is generally well tolerated, some adverse events have been reported. The incidence of serious infections and herpes zoster was higher in the this compound groups compared to placebo; however, no clear dose-dependent increase was observed. The overall safety profile aligns with the expected effects of JAK inhibitors .

Case Studies and Research Findings

A variety of studies have contributed to our understanding of this compound's biological activity:

- Phase IIb Studies : These studies confirmed the drug's efficacy in non-Japanese populations and highlighted its acceptable safety profile when administered as monotherapy or in combination with methotrexate .

- Exposure-Response Modeling : Research indicates a correlation between drug exposure levels and clinical outcomes such as ACR20 response rates and disease activity scores (DAS28-CRP), further elucidating the pharmacokinetic properties of this compound .

- Comparative Studies : In head-to-head comparisons with other JAK inhibitors like tofacitinib and baricitinib, this compound has shown comparable efficacy but with unique safety considerations that warrant further investigation .

Propiedades

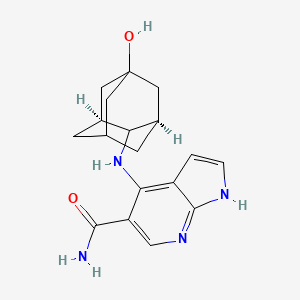

IUPAC Name |

4-[[(1S,3R)-5-hydroxy-2-adamantyl]amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O2/c19-16(23)13-8-21-17-12(1-2-20-17)15(13)22-14-10-3-9-4-11(14)7-18(24,5-9)6-10/h1-2,8-11,14,24H,3-7H2,(H2,19,23)(H2,20,21,22)/t9?,10-,11+,14?,18? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DREIJXJRTLTGJC-JQCLMNFQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC(C2)(CC1C3NC4=C5C=CNC5=NC=C4C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2CC3(C[C@@H](C2NC4=C5C=CNC5=NC=C4C(=O)N)CC1C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701111132, DTXSID801319101 | |

| Record name | Stereoisomer of 4-[(5-hydroxytricyclo[3.3.1.13,7]dec-2-yl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701111132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Peficitinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801319101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944118-01-8, 944134-74-1 | |

| Record name | Peficitinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0944118018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Peficitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11708 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Stereoisomer of 4-[(5-hydroxytricyclo[3.3.1.13,7]dec-2-yl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701111132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Peficitinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801319101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PEFICITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HPH1166CKX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary molecular target of peficitinib?

A1: this compound is a potent, orally administered, pan-Janus kinase (JAK) inhibitor, demonstrating inhibition of JAK1, JAK2, JAK3, and tyrosine kinase 2 (TYK2) []. It shows a selectivity profile similar to tofacitinib but is slightly less potent for JAK2 [].

Q2: How does this compound interact with its target?

A2: this compound binds to the catalytic site of JAK kinases, inhibiting their enzymatic activity. This prevents the phosphorylation of downstream signaling molecules, particularly signal transducer and activator of transcription (STAT) proteins [, ].

Q3: What are the key downstream effects of this compound's inhibition of JAK kinases?

A3: By inhibiting JAK/STAT signaling, this compound suppresses the production of various pro-inflammatory cytokines, including IL-6, MCP-1/CCL2, MMP-3, fractalkine/CX3CL1, ENA78/CXCL5, and IL-8 []. It also reduces the migration and proliferation of fibroblast-like synoviocytes (FLS) [, ].

Q4: How does the inhibition of JAK-STAT signaling by this compound translate into clinical benefits for rheumatoid arthritis (RA) patients?

A4: In RA, the overproduction of pro-inflammatory cytokines contributes to chronic inflammation and joint damage. By inhibiting JAK-STAT signaling, this compound effectively reduces the production of these cytokines, thereby alleviating inflammation and slowing down the progression of joint destruction [, , ].

Q5: What is the molecular formula and weight of this compound?

A5: Unfortunately, this information is not available in the provided research papers.

Q6: Is there any spectroscopic data available for this compound?

A6: The provided research papers do not contain spectroscopic data for this compound.

Q7: Are there studies on material compatibility, stability, catalytic properties, computational modeling, or SAR for this compound?

A7: The provided research papers primarily focus on the in vitro and in vivo pharmacological activity, pharmacokinetics, and safety of this compound for treating RA and ulcerative colitis. They do not delve into material compatibility, catalytic properties, or computational modeling of this compound. While some studies investigate the structure-activity relationship, they are not detailed enough to provide a comprehensive understanding of this compound's SAR [, ].

Q8: Are there any specific SHE regulations discussed regarding this compound manufacturing or handling?

A8: The provided research papers primarily focus on this compound's clinical efficacy and safety, and do not discuss SHE regulations related to its manufacturing or handling.

Q9: How is this compound absorbed and distributed in the body?

A9: this compound is rapidly absorbed after oral administration, reaching peak plasma concentrations within 1.0-2.0 hours [, ]. The bioavailability of this compound is enhanced when taken with food, increasing by 36.8% compared to fasted conditions [].

Q10: What is the primary route of this compound elimination?

A10: this compound is primarily metabolized in the liver, with a small portion (9-15%) excreted unchanged in urine [, ].

Q11: What are the main metabolites of this compound, and do they possess any pharmacological activity?

A11: this compound is metabolized into three main conjugated metabolites: H1 (sulfate and methylated metabolite), H2 (sulfate metabolite), and H4 (methylated metabolite) [, ]. These metabolites have demonstrated very weak pharmacological activity in in vitro studies [].

Q12: Does verapamil, a P-glycoprotein (P-gp) inhibitor, affect this compound pharmacokinetics?

A13: Yes, co-administration of verapamil with this compound increases this compound exposure. This interaction suggests that this compound is a substrate of P-gp, and its absorption might be affected by drugs that interact with this efflux transporter [].

Q13: How does the pharmacokinetic profile of this compound support its once-daily dosing regimen for RA treatment?

A14: this compound demonstrates a relatively long half-life of 7.4–13.0 hours [], which allows for once-daily dosing. Additionally, minimal drug accumulation is observed after multiple doses [], contributing to its favorable pharmacokinetic profile.

Q14: What in vitro models were used to study the efficacy of this compound in RA?

A15: Researchers used human fibroblast-like synoviocytes (FLS) isolated from RA patients to study the effects of this compound in vitro. These cells play a crucial role in RA pathogenesis by producing pro-inflammatory cytokines and contributing to joint destruction [, , ].

Q15: How effective was this compound in inhibiting the production of inflammatory mediators in RA FLS compared to other JAK inhibitors?

A16: this compound effectively suppressed the production of IL-6 and MMP-3 in IL-1β-stimulated RA FLS. Importantly, this compound demonstrated superior efficacy compared to tofacitinib and baricitinib at similar concentrations [, ].

Q16: Did this compound affect the migratory and proliferative capacity of RA FLS?

A17: Yes, this compound significantly reduced both the migration and proliferation of RA FLS, further supporting its potential to inhibit joint damage in RA [, ].

Q17: What in vivo models have been used to study the efficacy of this compound?

A17: The provided research papers primarily focus on clinical trials in humans and do not delve into specific in vivo animal models for this compound efficacy.

Q18: What were the primary endpoints assessed in clinical trials of this compound for RA?

A19: Key efficacy endpoints included ACR20 response rate (meaning at least a 20% improvement in tender and swollen joint counts), change in disease activity scores (DAS28-CRP), and changes in modified Total Sharp score (mTSS) – a measure of joint damage [, ].

Q19: How did this compound perform in Phase 3 clinical trials in patients with RA and inadequate response to methotrexate (MTX)?

A20: this compound 100 mg and 150 mg once daily, in combination with MTX, demonstrated significant superiority to placebo in achieving ACR20 responses, improving DAS28-CRP scores, and inhibiting radiographic progression as measured by mTSS [, ].

Q20: Did this compound show efficacy in RA patients who had an inadequate response to other disease-modifying antirheumatic drugs (DMARDs)?

A21: Yes, in a Phase 3 trial involving patients with an inadequate response to DMARDs, both this compound 100 mg and 150 mg once daily demonstrated significant improvements in ACR20 response rates, DAS28-CRP scores, and other measures of disease activity compared to placebo [, ].

Q21: What about patients with moderate to severe ulcerative colitis (UC)? Was this compound investigated in this patient population?

A22: Yes, this compound has been studied in Phase 2b trials for moderate to severe UC. While a dose-response relationship was not definitively established, this compound at doses of 75 mg once daily or higher showed trends toward improved clinical response, remission, and mucosal healing compared to placebo [].

Q22: Is there information available on resistance mechanisms to this compound or cross-resistance with other JAK inhibitors?

A22: The provided research papers do not focus on this compound resistance mechanisms or cross-resistance patterns with other JAK inhibitors. This is an important area for further research.

Q23: What are the most common adverse events associated with this compound treatment?

A24: In clinical trials, this compound was generally well-tolerated. The most common adverse events were nasopharyngitis, increased blood creatine phosphokinase, and diarrhea [, , , ].

Q24: Are there any serious safety concerns associated with this compound?

A25: As with other JAK inhibitors, this compound has been associated with an increased risk of serious infections, including herpes zoster [, , , ]. The incidence of these events appears to be dose-dependent and increases with age [, ]. Close monitoring for signs and symptoms of infection is crucial in patients receiving this compound.

Q25: Are there studies investigating specific drug delivery strategies, biomarkers, analytical techniques, environmental impacts, or immunogenicity related to this compound?

A25: The provided research primarily focuses on this compound's clinical efficacy, safety, and pharmacokinetic properties. These papers do not offer detailed information on targeted drug delivery, specific biomarkers, environmental impacts, or immunogenicity.

Q26: Are there any known interactions between this compound and drug transporters or metabolizing enzymes?

A27: As mentioned earlier, this compound is a substrate for the P-gp efflux transporter. Co-administration with verapamil, a P-gp inhibitor, increases this compound exposure, indicating a potential for interaction with other drugs that affect P-gp activity []. The research papers do not provide detailed information on interactions with specific drug-metabolizing enzymes.

Q27: Is there information available on biocompatibility, biodegradability, alternative treatments, or historical milestones related to this compound?

A28: The provided research papers focus primarily on the clinical aspects and pharmacology of this compound. They do not provide detailed information on its biocompatibility, biodegradability, or comparisons to alternative treatments for RA or UC. The research does highlight this compound's contribution to the advancement of JAK inhibitors for treating autoimmune diseases, marking a significant milestone in the field [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.